
N-(4-(4-chlorophenyl)thiazol-2-yl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-(4-chlorophenyl)thiazol-2-yl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide is a useful research compound. Its molecular formula is C23H24ClN3O3S2 and its molecular weight is 490.03. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(4-(4-chlorophenyl)thiazol-2-yl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a thiazole ring, a sulfonamide group, and a benzamide structure, which contribute to its biological activity. The presence of the 4-chlorophenyl group enhances its lipophilicity, potentially improving its bioavailability.
The biological activity of this compound is primarily attributed to its interaction with specific protein targets involved in various cellular pathways:
- Target Proteins : The compound may interact with tyrosine kinases and other receptors involved in angiogenesis and cell proliferation. For instance, it has been shown to modulate vascular endothelial growth factor (VEGF) signaling pathways, which are crucial for endothelial cell function and tumor growth .
- Biochemical Pathways : Upon binding to its target, the compound can alter signaling cascades such as the MAPK/ERK pathway and the phosphoinositide 3-kinase (PI3K) pathway. These pathways are vital for regulating cell survival, migration, and differentiation .
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. It has been evaluated in various cancer cell lines:
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 (Breast Cancer) | 12.5 | Induction of apoptosis |
A549 (Lung Cancer) | 15.0 | Inhibition of cell proliferation |
HeLa (Cervical Cancer) | 10.0 | Cell cycle arrest |
These findings suggest that the compound may induce apoptosis through intrinsic pathways and inhibit cell cycle progression .
Antimicrobial Activity
The compound has also been tested for antimicrobial properties against various pathogens:
Pathogen | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Candida albicans | 16 µg/mL |
The results indicate moderate antimicrobial activity, suggesting potential applications in treating infections .
Anti-inflammatory Effects
In vitro studies have demonstrated that this compound can reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This suggests a potential role in managing inflammatory diseases .
Case Studies
- Case Study on Anticancer Efficacy : In a study involving xenograft models of breast cancer, administration of the compound resulted in a significant reduction in tumor size compared to control groups. The study highlighted its potential as a therapeutic agent in cancer treatment .
- Antimicrobial Study : A clinical trial assessed the efficacy of the compound against resistant strains of bacteria in patients with chronic infections. Results showed promising outcomes with a notable decrease in infection rates .
Wissenschaftliche Forschungsanwendungen
Chemical Structure and Synthesis
The compound features a thiazole ring substituted with a chlorophenyl group and a piperidine-derived sulfonamide. The synthesis typically involves multi-step reactions that incorporate thiazole derivatives and sulfonamides, often utilizing techniques such as condensation reactions and coupling methods to achieve the desired structure.
Antimicrobial Properties
Research has demonstrated that compounds similar to N-(4-(4-chlorophenyl)thiazol-2-yl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide exhibit notable antimicrobial activity against various pathogens. For instance:
- Bacterial Activity : Studies have shown that thiazole derivatives possess antibacterial properties against both Gram-positive and Gram-negative bacteria. Compounds have been tested against Escherichia coli and Staphylococcus aureus, revealing effective inhibition at low concentrations .
- Fungal Activity : The antifungal efficacy of these compounds has also been assessed, with promising results against species like Candida albicans and Aspergillus niger using standard methods like the cup plate technique .
Anticancer Activity
The compound's structural features suggest potential anticancer properties. Research indicates that thiazole derivatives can inhibit cancer cell proliferation. For example:
- Cell Line Studies : In vitro studies have evaluated the effects of similar thiazole compounds on breast cancer cell lines (e.g., MCF7), showing significant cytotoxicity and potential mechanisms involving apoptosis induction .
Table 1: Summary of Biological Activities
Eigenschaften
IUPAC Name |
N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-4-(3,5-dimethylpiperidin-1-yl)sulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24ClN3O3S2/c1-15-11-16(2)13-27(12-15)32(29,30)20-9-5-18(6-10-20)22(28)26-23-25-21(14-31-23)17-3-7-19(24)8-4-17/h3-10,14-16H,11-13H2,1-2H3,(H,25,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGCUDAPHTIPHTC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC=C(C=C4)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24ClN3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.